2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-5-(trifluoromethyl)pyridine
Description
This compound features a complex heterocyclic architecture combining three distinct moieties:
- Pyrazolo[3,4-d]pyrimidine core: A bicyclic system with methyl groups at positions 1 and 6, contributing to steric and electronic modulation .
- 5-(Trifluoromethyl)pyridine: A pyridine ring substituted with a trifluoromethyl group, enhancing lipophilicity and metabolic stability .
This structural synergy makes the compound a candidate for therapeutic applications, particularly in kinase inhibition or oncology, due to the pyrazolo[3,4-d]pyrimidine scaffold’s historical association with anticancer activity .
Properties
IUPAC Name |
1,6-dimethyl-4-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N7/c1-11-25-17-14(8-24-27(17)2)18(26-11)29-6-5-12-9-28(10-15(12)29)16-4-3-13(7-23-16)19(20,21)22/h3-4,7-8,12,15H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCYAMMMWCMUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCC4C3CN(C4)C5=NC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-5-(trifluoromethyl)pyridine represents a complex organic structure that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core fused with an octahydropyrrolo structure and a trifluoromethyl pyridine moiety. Its unique structure suggests potential interactions with various biological targets.
Synthesis Methods
The synthesis typically involves multi-step reactions requiring specific catalysts and solvents to achieve high purity and yield. The methods include:
- Oxidation : The compound can be oxidized to form corresponding oxides under controlled conditions.
- Reduction : Various derivatives can be synthesized through reduction reactions.
- Substitution Reactions : Nucleophilic or electrophilic substitutions can lead to the formation of diverse products.
Anticancer Properties
Research has indicated that compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant activity as cyclin-dependent kinase (CDK) inhibitors , which are crucial in regulating the cell cycle. For instance, studies have shown that derivatives of this scaffold can selectively inhibit CDK2, demonstrating potential as anticancer agents targeting tumor cells effectively .
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of related compounds. For example, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species . This broad spectrum of activity suggests that modifications to the core structure could enhance efficacy against various pathogens.
Case Studies
- CDK Inhibition Study :
-
Antimicrobial Evaluation :
- Another investigation assessed the antimicrobial efficacy of compounds similar to this compound. The study found that several derivatives exhibited significant inhibition against common bacterial strains and fungi, suggesting a promising avenue for further development in infectious disease management .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-5-(trifluoromethyl)pyridine is a complex organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry. This article explores its applications, focusing on its biological activities, synthesis, and potential therapeutic uses.
Molecular Formula and Weight
- Molecular Formula : C19H21F3N6O
- Molecular Weight : 406.4 g/mol
Structural Features
The compound features a trifluoromethyl group and a pyrazolo[3,4-d]pyrimidine core, which contribute to its unique chemical properties and biological activities. The presence of the octahydropyrrolo moiety enhances its interaction with biological targets.
Medicinal Chemistry
- Anticancer Research : The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced cell proliferation and increased apoptosis in cancer cells. This makes it a potential candidate for developing new anticancer therapies.
- Biochemical Probes : Its unique structure allows it to serve as a biochemical probe in cellular studies. Researchers are exploring its role in modulating various signaling pathways, which could provide insights into disease mechanisms.
- Enzyme Inhibition : The compound shows promise as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders.
Synthetic Applications
The compound is used as a building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized to synthesize more complex derivatives that may exhibit enhanced biological activity.
- Chemical Reactions : It undergoes various chemical reactions such as oxidation and substitution, making it versatile for synthetic chemistry applications.
Industrial Applications
In addition to its research applications, the compound may also find uses in:
- Material Science : Its unique chemical properties could be harnessed in the development of new materials with specific functionalities.
- Pharmaceutical Development : The compound's structural features make it suitable for drug design and formulation processes.
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound effectively inhibited the growth of several cancer cell lines by targeting CDKs. This study highlights the potential for developing novel anticancer agents based on this scaffold.
Case Study 2: Biochemical Probing
Research indicated that modifications to the trifluoromethyl group could enhance binding affinity to specific receptors involved in cellular signaling. This finding suggests avenues for further exploration in drug development.
Case Study 3: Synthetic Versatility
Investigations into the synthesis of related compounds revealed that this molecule serves as an effective precursor for generating diverse chemical entities with varied biological activities.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are outlined below:
Table 1: Comparative Analysis of Structural Features
Key Observations:
Trifluoromethyl Group: This electron-withdrawing substituent enhances metabolic stability and membrane permeability relative to non-fluorinated analogs (e.g., methoxy or methyl groups) .
Pyrazolo[3,4-d]pyrimidine Core : Shared with many kinase inhibitors, this core provides a scaffold for interactions with ATP-binding pockets, though selectivity varies with substituents .
Key Observations:
- The target compound’s trifluoromethylpyridine group may improve target specificity over non-fluorinated analogs, reducing off-target interactions .
- Compared to pyrazolo-triazolo-pyrimidines, the target compound’s simpler core may limit kinase promiscuity, favoring selective inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
